Penta-fluorophenyl boc-glycinate
Description
Penta-fluorophenyl boc-glycinate is a specialized chemical derivative used in analytical chemistry, particularly in liquid chromatography (LC). Its structure combines a penta-fluorophenyl (F5) group with a boc-glycinate moiety, which enhances its utility as a derivatizing agent or stationary phase modifier. The F5 group contributes to unique selectivity in separation processes due to its strong electron-withdrawing properties and hydrophobic interactions, making it effective for polar and aromatic analytes . Recent applications include the analysis of vitamin B6 metabolites in human plasma and vitamin derivatives, where its fluorinated aromatic system improves resolution and sensitivity in complex matrices .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO4/c1-13(2,3)23-12(21)19-4-5(20)22-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMJMVFOPPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of penta-fluorophenyl boc-glycinate typically involves the reaction of penta-fluorophenol with boc-glycine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Penta-fluorophenyl boc-glycinate undergoes various types of chemical reactions, including:
Substitution Reactions: The penta-fluorophenyl group can be substituted by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The Boc group can be removed under acidic conditions, yielding free glycine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Substitution Reactions: Products include various substituted penta-fluorophenyl derivatives.
Hydrolysis: The major product is free glycine or its derivatives.
Scientific Research Applications
PFPG has shown promise in various biological contexts, particularly in drug development and molecular biology.
2.1. Peptide Nucleic Acids (PNAs)
One significant application of PFPG is in the synthesis of peptide nucleic acids, which are synthetic analogs of DNA or RNA. PNAs have enhanced binding affinity for complementary nucleobases compared to natural nucleic acids, making them valuable for gene modulation and diagnostic purposes. PFPG can be utilized as an active ester for coupling reactions during PNA synthesis, facilitating the introduction of various nucleobases and enhancing their stability and specificity .
2.2. Drug Delivery Systems
PFPG has been explored as a component in drug delivery systems due to its ability to enhance membrane permeability. Studies have indicated that compounds incorporating PFPG can improve the bioavailability of therapeutic agents by facilitating their transport across cellular membranes . This property is particularly useful for developing targeted therapies that require efficient cellular uptake.
3.1. Valinomycin Analog Development
A notable case study involved the synthesis of a valinomycin analog bearing a penta-fluorophenyl active ester moiety. This research demonstrated that the incorporation of PFPG significantly enhanced the permeability of the compound across biological membranes, showcasing its potential in developing new antibiotics or antifungal agents .
3.2. Fluorinated Amino Acids
Research focusing on complex unnatural fluorine-containing amino acids has highlighted PFPG's role in synthesizing novel amino acids with unique properties. These fluorinated amino acids can be used to study protein folding and interactions, providing insights into biochemical processes at a molecular level .
Mechanism of Action
The mechanism of action of penta-fluorophenyl boc-glycinate involves its interaction with nucleophiles and electrophiles. The penta-fluorophenyl group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites .
Molecular Targets and Pathways:
Nucleophilic Substitution: The penta-fluorophenyl group is a target for nucleophilic attack, leading to the formation of new bonds.
Deprotection: The Boc group can be selectively removed under acidic conditions, exposing the amino group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The performance of penta-fluorophenyl boc-glycinate is often contrasted with other stationary phase modifiers or derivatizing agents, such as biphenyl-based phases. Below is a detailed comparison based on applications, selectivity, and research findings:
Penta-fluorophenyl (F5) vs. Biphenyl Stationary Phases
Key Research Findings
- F5 Phases : Demonstrated 15–20% higher recovery rates for vitamin B6 metabolites in plasma compared to C18 columns, attributed to fluorine-specific interactions .
- Biphenyl Phases: Achieved 95% separation efficiency for phenolic compounds in virgin olive oil, outperforming F5 phases in aromatic selectivity .
Q & A
Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
